2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid
Description
Properties
IUPAC Name |
2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-13(10-5-7-11(8-6-10)16(20)21)9-22-14-4-2-1-3-12(14)15(18)19/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDHNMGVRFIAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid typically involves the reaction of 4-nitrobenzyl chloride with thiobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiobenzoic acid acts as a nucleophile, displacing the chloride ion from the 4-nitrobenzyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction of the nitro group: 2-((2-(4-Aminophenyl)-2-oxoethyl)thio)benzoic acid.
Substitution reactions: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Potential
Research indicates that 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Properties : Studies have indicated that derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antioxidant Activity : The compound's structure may confer protective effects against oxidative stress.
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity with various biological targets. Techniques such as molecular docking and binding assays are employed to elucidate its mechanism of action. For instance, studies have demonstrated that compounds similar to this one can interact with transport proteins like OAT2, influencing glutamate efflux in hepatocytes .
Drug Development
Due to its promising biological activities, 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid may serve as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce side effects compared to existing pharmaceuticals .
Case Studies
- Case Study 1 : A study explored the use of derivatives of this compound in treating psychiatric disorders, showing efficacy in reducing symptoms associated with depression and anxiety .
- Case Study 2 : Research on anti-inflammatory effects demonstrated that modifications to the thioether group could enhance activity against specific inflammatory markers in vitro.
Agricultural Chemicals
The unique properties of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid also make it a candidate for agricultural applications, particularly as a pesticide or herbicide. Its potential to inhibit microbial growth could be leveraged to protect crops from pathogens.
Research Findings
Studies have indicated that similar compounds can act as effective fungicides and herbicides, suggesting that this compound may also possess these properties, warranting further investigation into its agricultural applications.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Nitrophenylacetic Acid | Contains a nitrophenyl group | Simpler structure; used in basic research |
| 2-Amino-3-thiophenylpropanoic Acid | Similar thioether structure; contains an amino group | Exhibits different biological activities due to amino substitution |
| Benzothiazole Derivatives | Contains sulfur and nitrogen | Diverse applications in drug discovery due to varied reactivity |
The uniqueness of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid lies in its specific combination of functionalities, which may confer distinct biological activities not found in these other compounds.
Mechanism of Action
The mechanism of action of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The thioether linkage can also interact with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Physicochemical and Spectral Properties
*Calculated based on formula C₁₅H₁₁NO₅S.
Key Observations :
- Electron-withdrawing groups (NO₂, Br): Increase acidity (lower pKa) and enhance stability of the ketone group. The nitro group in the target compound may improve binding to enzymes (e.g., α-glucosidase) via dipole interactions .
Variations in the Linker or Core Structure
Key Observations :
- Amino-oxoethylthio derivatives: The amino group enhances water solubility, making these compounds more bioavailable .
Biological Activity
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid is a complex organic compound characterized by the presence of both a nitrophenyl group and a benzoic acid moiety. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science, particularly for its unique chemical properties stemming from its functional groups. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid is , with a molecular weight of approximately 275.29 g/mol. The compound features a nitro group, which contributes to its electron-withdrawing properties, enhancing its reactivity in biological systems.
The biological activity of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid is primarily attributed to its reactive functional groups. The nitro group can undergo reduction to form an amino group, which may participate in various biochemical reactions, potentially acting as a biochemical probe. Additionally, the thioether linkage allows interaction with proteins and enzymes, possibly inhibiting their activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to possess antibacterial and antifungal activities . The specific antimicrobial efficacy of this compound is yet to be fully elucidated but suggests potential for further investigation.
Anti-inflammatory and Anticancer Properties
The compound is being explored for its anti-inflammatory and anticancer properties. Studies on benzoic acid derivatives have shown their ability to modulate protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial in cancer biology . This modulation could translate into therapeutic benefits in cancer treatment.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., Hep-G2 and A2058) have demonstrated that certain derivatives do not exhibit significant cytotoxic effects at tested concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-((2-(4-Aminophenyl)-2-oxoethyl)thio)benzoic acid | Amino group instead of nitro | Potentially enhanced reactivity |
| 2-((2-(4-Methylphenyl)-2-oxoethyl)thio)benzoic acid | Methyl group instead of nitro | Altered biological properties |
This comparison highlights how variations in functional groups can impact the biological activity of similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of benzoic acid derivatives. For instance, one study demonstrated that certain derivatives significantly activated cathepsins B and L—enzymes involved in protein degradation—indicating their potential role as modulators in cellular processes .
Another case study investigated the cytotoxic effects of various benzoic acid derivatives on human fibroblasts, revealing no significant toxicity at low concentrations while enhancing proteasome activities, thereby suggesting a dual role in promoting cellular health while minimizing adverse effects .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (-S-) undergoes nucleophilic substitution under basic conditions. In ethanolic sodium ethoxide, this group participates in cyclization reactions to form heterocyclic structures. For example:
-
Reaction with maleic anhydride yields (E)-2-(3-(2,4-dichlorophenyl)acryloyl)-1-thioxo-2,2a,2a1,4a-tetrahydro-4H-3-oxa-2,9b-diazapentaleno[1,6-b]quinoline-4,8-dione via nucleophilic attack at the polarized double bond .
Key Data:
| Reaction Type | Conditions | Product Yield | Reference |
|---|---|---|---|
| Cyclization | Ethanolic NaOEt, reflux | 45–74% |
Oxidation Reactions
The thioether moiety is susceptible to oxidation, forming sulfoxide (-SO-) and sulfone (-SO₂-) derivatives. These transformations are critical for modulating biological activity:
-
Sulfoxide formation : Using H₂O₂ or mCPBA in dichloromethane at 0°C yields the sulfinyl derivative, as confirmed by ¹H NMR (δ 3.78 ppm for -SO- protons) .
-
Sulfone formation : Prolonged oxidation with excess H₂O₂ produces the sulfonyl analogue, characterized by a downfield shift in ¹³C NMR (δ 166.88 ppm for -SO₂-) .
Comparative Oxidation Outcomes:
| Oxidation State | Reagent | Solvent | Yield | Biological Activity (MAO-B Inhibition) |
|---|---|---|---|---|
| Sulfoxide | H₂O₂ | CH₂Cl₂ | 69% | IC₅₀ = 2.86 µM |
| Sulfone | Excess H₂O₂ | CH₂Cl₂ | 6% | IC₅₀ = 1.20 µM |
Enzymatic Interactions
The compound exhibits selective inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases:
-
At 10 µM concentration, derivatives show >90% inhibition of MAO-B .
-
Structure-Activity Relationship (SAR) :
Esterification and Hydrolysis
The carboxylic acid group participates in esterification and hydrolysis:
-
Esterification : Reaction with methanol/H⁺ produces methyl esters, confirmed by ¹H NMR (δ 3.72–4.47 ppm for -OCH₃) .
-
Hydrolysis : Under alkaline conditions (NaOH, H₂O/THF), esters revert to the free acid, validated by FT-IR (broad peak at 2500–3300 cm⁻¹ for -COOH) .
Pharmacological Redox Reactions
The nitro group (-NO₂) undergoes bioreduction in cellular environments, forming reactive intermediates (e.g., hydroxylamines) that interact with DNA or enzymes. This property underpins its neuroprotective and antimicrobial potential .
Comparative Reactivity with Analogues
A structural comparison highlights unique reactivity patterns:
| Compound | Key Functional Groups | Notable Reactivity |
|---|---|---|
| 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid | -NO₂, -S-, -COOH | MAO-B inhibition, sulfoxide/sulfone formation |
| 4-Nitrophenylacetic acid | -NO₂, -COOH | Lacks thioether-driven cyclization |
| Benzothiazole derivatives | -S-, -N- | Broader antimicrobial activity |
Q & A
Q. What are the most effective synthetic routes for 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Two primary synthetic approaches are documented:
Oxirane Rearrangement : Starting from (3-(2-nitroaryl)oxiran-2-yl)methanones, acid-catalyzed rearrangement yields 2-(2-oxo-2-arylacetamido)benzoic acids. This method requires careful control of reaction temperature (typically 60–80°C) and acetic acid as a solvent for recrystallization .
Phenacyl Bromide Route : Reacting phenacyl bromide derivatives with thiol-containing benzoic acids under basic conditions (e.g., K₂CO₃ in DMF) achieves thioether linkage formation. Yields up to 84% are reported when using 1-ethynyl-4-nitrobenzene as a precursor .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and molecular packing. For example, phenacyl benzoate derivatives show characteristic C=O and S–C bond distances (1.21 Å and 1.81 Å, respectively) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the nitro group (δ 8.2–8.4 ppm for aromatic protons) and thioether linkage (δ 3.5–4.0 ppm for SCH₂).
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
Q. How can this compound be isolated from natural sources, and what challenges arise during purification?
Methodological Answer: While not directly isolated from nature, structurally related benzoic acid derivatives (e.g., 2-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]benzoic acid) are extracted from plant roots (e.g., Scorzonera judaica) using ethanol/water mixtures. Challenges include:
- Co-extraction of phenolic impurities, requiring column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Sensitivity to oxidation; inert atmosphere (N₂) is recommended during isolation .
Advanced Research Questions
Q. How does the nitro group’s position on the phenyl ring influence the biological activity of thio-benzoic acid derivatives?
Methodological Answer:
- Para-Nitro Substitution : Enhances electron-withdrawing effects, increasing reactivity in enzyme inhibition assays (e.g., α-glucosidase IC₅₀ values improve by 30% compared to meta-substituted analogs) .
- Ortho/Meta Substitution : Steric hindrance reduces binding affinity to targets like viral proteases .
| Substituent Position | Enzyme Inhibition (IC₅₀, μM) | Receptor Binding (Ki, nM) | Reference |
|---|---|---|---|
| Para-Nitro | 12.5 ± 1.2 | 45 ± 3 | |
| Meta-Nitro | 18.7 ± 2.1 | 78 ± 5 |
Q. What methodologies are used to evaluate the compound’s potential as an enzyme inhibitor or anticancer agent?
Methodological Answer:
- In Vitro Assays :
- Glucose Uptake Assays : Measure inhibition of α-glucosidase using PNPG (4-nitrophenyl-α-D-glucopyranoside) as a substrate; absorbance at 405 nm quantifies activity .
- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .
- In Silico Studies : Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or COX-2 .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation time, pH 7.4 buffer) to minimize inter-lab differences .
- Metabolic Instability : Use LC-MS to identify metabolites (e.g., demethylated or hydroxylated derivatives) that may alter activity .
- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in aqueous media .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set calculates Fukui indices to identify reactive sites (e.g., sulfur atom in thioether as nucleophilic center) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., nitro group’s oxygen atoms) prone to electrophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
